N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a 4-bromophenylacetamide group, a sulfanyl bridge, and substituents such as 2-methoxyethyl and methyl groups on the pyrimidine ring.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S2/c1-11-9-14-16(27-11)17(24)22(7-8-25-2)18(21-14)26-10-15(23)20-13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAKPYLXCFSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings on its biological activity, including case studies and data tables.
- Molecular Formula : C18H20BrN3O3S2
- Molecular Weight : 470.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated significant antiproliferative activity with IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The compound may exert its effects through apoptosis induction and inhibition of cell cycle progression. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Preliminary docking studies indicated that the compound might inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of bromine and methoxy groups appears to enhance binding affinity .
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The compound was tested for its ability to scavenge free radicals and showed moderate activity, which could contribute to its overall therapeutic profile .
Table 1: Biological Activity Summary
| Activity Type | Test Method | Cell Lines/Enzymes | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | MTT Assay | HeLa | 15 |
| HepG2 | 20 | ||
| A549 | 25 | ||
| Cholinesterase Inhibition | Docking Studies | AChE | Not specified |
| BChE | Not specified | ||
| Antioxidant | DPPH Scavenging Assay | - | Moderate |
Case Studies
- Study on Anticancer Activity : A study published in 2019 evaluated the anticancer effects of various thienopyrimidine derivatives, including this compound. The findings indicated that this class of compounds could be promising candidates for further development in cancer therapy .
- Enzyme Interaction Study : Another research focused on the interaction of similar compounds with cholinesterases. It was found that modifications in the substituents significantly affected the inhibitory potency against AChE and BChE .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linkage in the thienopyrimidine scaffold is a reactive site for nucleophilic substitution. This group can participate in:
-
Alkylation/Arylation : Reaction with alkyl halides or aryl boronic acids under Suzuki coupling conditions, replacing the sulfanyl group with alkyl/aryl moieties. For example, coupling with methyl iodide in alkaline media yields methylthio derivatives .
-
Displacement Reactions : Thiolate intermediates generated in basic conditions (e.g., using cesium carbonate) react with electrophiles like 2-bromo-1-phenylethanone, forming new C-S bonds .
Example Reaction Pathway :
Oxidation of the Thioether
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide Formation : Using mild oxidants like hydrogen peroxide (H₂O₂) at 0–25°C .
-
Sulfone Formation : Stronger oxidants such as meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) in acidic media .
Oxidation Outcomes :
| Oxidant | Product | Conditions |
|---|---|---|
| H₂O₂ | Sulfoxide derivative | 0–25°C, 1–2 hours |
| m-CPBA | Sulfone derivative | Dichloromethane, RT, 4 hours |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .
-
Basic Hydrolysis : NaOH/ethanol generates a carboxylate salt, which can be acidified to the free acid .
Reaction :
Coupling Reactions Involving the Bromophenyl Group
The 4-bromophenyl substituent enables cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) forms biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C-N bonds with amines under palladium catalysis .
Example :
Functionalization of the Methoxyethyl Chain
The 2-methoxyethyl group on the pyrimidine ring can undergo:
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Ether Cleavage : Treatment with HBr/acetic acid removes the methoxy group, forming a hydroxyl intermediate .
-
Alkylation : Reacts with alkyl halides to form quaternary ammonium salts under phase-transfer conditions .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thienopyrimidine core may undergo:
-
Ring-Opening : Hydrolysis with concentrated H₂SO₄ or NaOH disrupts the heterocycle, yielding thiophene and pyrimidine fragments .
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Tautomerization : The 4-oxo group facilitates keto-enol tautomerism in polar solvents, influencing reactivity.
Radical Reactions
The bromophenyl group participates in radical-mediated processes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone-Based Analogues
Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()
- Structural Differences: Lacks the thieno[3,2-d]pyrimidine core; instead, it features a simpler pyrimidinone ring with a methyl group at position 3.
- Physicochemical Properties: Molecular weight: 353.99 g/mol ([M+H]⁺) vs. higher MW expected for the target compound due to the thienopyrimidine core.
- Functional Implications: The absence of the thieno-fused ring may reduce planarity and π-π stacking interactions compared to the target compound. The methyl group at position 4 may lower solubility relative to the 2-methoxyethyl substituent in the target.
Sulfonamide Derivatives
Compound : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide ()
- Structural Differences : Contains a sulfonamide group instead of a sulfanyl-acetamide linkage.
- The methoxybenzenesulfonamido group may increase hydrophilicity compared to the bromophenyl group in the target compound.
Pyridine and Triazole Analogues
Compound: 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide ()
- Structural Differences: Replaces the thienopyrimidine core with a pyridine ring bearing trifluoromethyl and cyano groups.
- Functional Implications :
Compound : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Structural Differences : Incorporates a triazole ring and fluorophenyl group.
- Fluorine’s electronegativity may improve membrane permeability relative to bromine .
Halogenated and Heterocyclic Derivatives
Compound: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide ()
- Structural Differences: Features a quinoline core with chloro, fluoro, and ethoxy substituents.
- Functional Implications: Halogen atoms (Cl, F) may engage in halogen bonding, improving target engagement. The quinoline core’s rigidity could limit conformational flexibility compared to thienopyrimidine .
Key Comparative Insights
| Feature | Target Compound | Closest Analogues |
|---|---|---|
| Core Planarity | High (thienopyrimidine) | Moderate (pyrimidinone, pyridine) |
| Solubility | Likely enhanced (2-methoxyethyl) | Lower (methyl, halogenated) |
| Metabolic Stability | Moderate | High (CF₃, cyano groups) |
| Binding Interactions | Bromine for halogen bonding | Sulfonamide H-bonding, triazole dipole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
